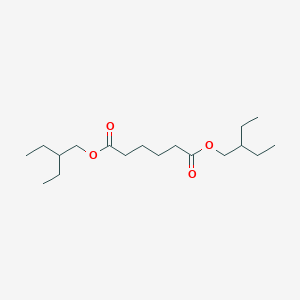
Carbonic acid, methyl 4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, methyl 4-methylphenyl ester, also known as methyl parathion, is a widely used organophosphate insecticide. It is a colorless to brownish-yellow liquid that is soluble in organic solvents. Methyl parathion is used to control a variety of pests, including insects, mites, and nematodes. It has been used in agriculture, forestry, and public health programs for many years. However, it is also a highly toxic compound that can have serious health effects on humans and animals.
Mecanismo De Acción
Methyl parathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is necessary for proper nerve function. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation and ultimately paralysis.
Biochemical and Physiological Effects
Methyl parathion can have a range of biochemical and physiological effects on humans and animals. These effects can include respiratory distress, nausea, vomiting, diarrhea, abdominal cramps, headache, dizziness, confusion, seizures, and coma. Long-term exposure to Carbonic acid, methyl 4-methylphenyl ester parathion can also lead to chronic health effects, including neurological damage, cancer, and reproductive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl parathion has been used extensively in laboratory experiments to study its effects on insects and other organisms. Its insecticidal properties make it a useful tool for studying the nervous system and insect behavior. However, its toxicity also makes it difficult to work with, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for research on Carbonic acid, methyl 4-methylphenyl ester parathion. One area of interest is the development of safer alternatives to this highly toxic compound. Another area of research is the study of its long-term effects on human health, particularly in populations that are exposed to it in their work or environment. Additionally, research could focus on the development of new methods for controlling pests that are less harmful to humans and the environment.
Métodos De Síntesis
Methyl parathion is synthesized by reacting para-nitrophenol with Carbonic acid, methyl 4-methylphenyl ester mercaptan in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with phosphorus trichloride to form Carbonic acid, methyl 4-methylphenyl ester parathion.
Aplicaciones Científicas De Investigación
Methyl parathion has been extensively studied for its insecticidal properties. It has been used to control a wide range of agricultural pests, including aphids, thrips, and spider mites. It has also been used in public health programs to control mosquitoes and other disease-carrying insects.
Propiedades
IUPAC Name |
methyl (4-methylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-3-5-8(6-4-7)12-9(10)11-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOKBQNISCLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339337 |
Source


|
| Record name | Carbonic acid, methyl 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1848-01-7 |
Source


|
| Record name | Carbonic acid, methyl 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

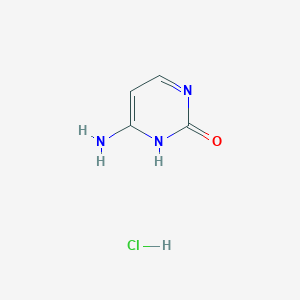

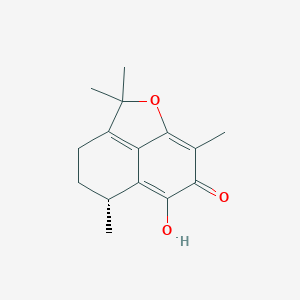
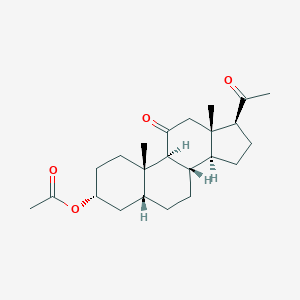


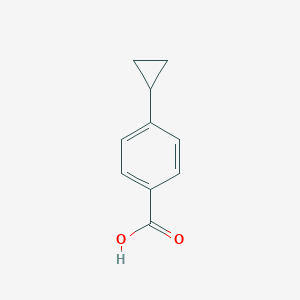
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)





